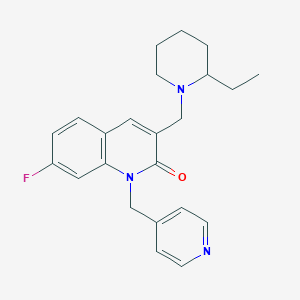
3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one
描述
3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one, a compound with the molecular formula C23H26FN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a fluorine atom and a pyridine moiety, alongside an ethylpiperidine side chain. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that derivatives of quinoline and pyridine exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects, making them candidates for treating infections caused by resistant strains.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:
| Position on Ring | Modification | Effect on Activity |
|---|---|---|
| 7 | Fluorine Substitution | Enhanced potency against cancer cells |
| 1 | Pyridine Substitution | Improved selectivity for biological targets |
These modifications can lead to increased binding affinity for specific receptors or enzymes, thereby enhancing therapeutic efficacy.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound and its analogs:
- Antitumor Efficacy : A study demonstrated that similar quinoline compounds inhibited cell proliferation in human cancer cell lines such as HCC827 and A549, with IC50 values ranging from 10 nM to 50 nM. These findings suggest a strong correlation between structural modifications and enhanced antitumor activity .
- Antimicrobial Action : Molecular docking studies predicted that the compound interacts effectively with bacterial enzymes, indicating potential as an antimicrobial agent. The binding affinity was comparable to known antibiotics, suggesting further exploration in this area .
- Inflammation Modulation : In vivo studies showed that compounds with similar structures reduced inflammation markers in rodent models, indicating potential use in treating chronic inflammatory conditions .
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one exhibit significant anticancer properties. Research has demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
Compounds with a similar structural framework have shown promising results against various bacterial strains. For instance, derivatives of quinoline have been tested for their antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy, making this compound a candidate for further investigation in antimicrobial therapy .
Neurological Applications
The potential of this compound as a therapeutic agent for neurological disorders is also being explored. Its interaction with various receptors in the central nervous system may provide insights into its utility as an anxiolytic or antidepressant agent. Structure–activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly affect receptor binding affinity and selectivity .
Case Studies and Research Findings
属性
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-2-21-5-3-4-12-26(21)16-19-13-18-6-7-20(24)14-22(18)27(23(19)28)15-17-8-10-25-11-9-17/h6-11,13-14,21H,2-5,12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFUWIKZYYPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















